molecular formula C19H15BrO5 B2901692 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate CAS No. 637750-47-1

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

Cat. No.: B2901692
CAS No.: 637750-47-1
M. Wt: 403.228
InChI Key: ZIPLZZLDCLHNBZ-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate typically involves multiple steps. One common method starts with the preparation of 3-(2-bromophenoxy)propanoic acid, which is then subjected to esterification and cyclization reactions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate involves its interaction with specific molecular targets and pathways. The bromophenoxy group and the chromenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate
  • 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate
  • 3-(2-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

Uniqueness

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the specific arrangement of functional groups in this compound can lead to distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-3-17(21)24-12-8-9-13-16(10-12)23-11(2)19(18(13)22)25-15-7-5-4-6-14(15)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLZZLDCLHNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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